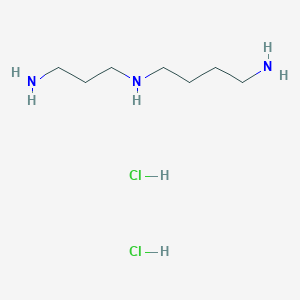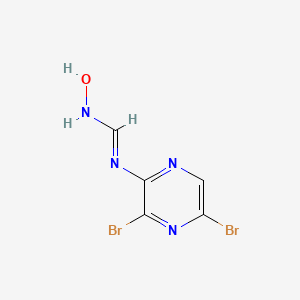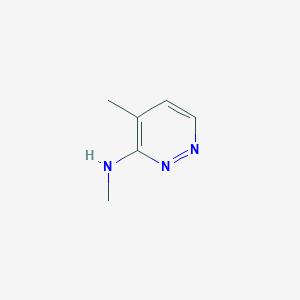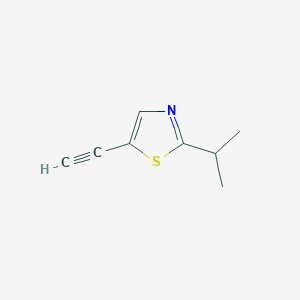
Spermidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermidine dihydrochloride is a polyamine compound that is found in ribosomes and living tissues. It plays a crucial role in cellular metabolism and is involved in various biological processes. This compound is known for its ability to stabilize some membranes and nucleic acid structures, and it is a precursor to other polyamines such as spermine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spermidine dihydrochloride can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method utilizes an NADPH self-sufficient cycle by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The optimal conditions for this synthesis include a temperature of 35°C and a pH of 7.0 .
Industrial Production Methods: In industrial settings, this compound is produced using whole-cell catalytic systems. These systems are optimized for high catalytic efficiency, resulting in a high yield of spermidine. The process involves the optimization of temperature, the ratio of catalyst-to-substrate, and the amount of NADP+ .
Análisis De Reacciones Químicas
Types of Reactions: Spermidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and its ability to stabilize nucleic acid structures .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include o-phthalaldehyde and N-acetyl-L-cysteine. These reagents are used in the derivatization process for the analysis of polyamines in biological samples .
Major Products Formed: The major products formed from the reactions of this compound include derivatives that are essential for studying its metabolism in cells. These derivatives are crucial for understanding the role of spermidine in cellular processes .
Aplicaciones Científicas De Investigación
Spermidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization of nucleic acid structures. In biology, it plays a role in cellular metabolism and autophagy induction. In medicine, this compound is being investigated for its potential therapeutic effects in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders. In industry, it is used in the production of bioactive compounds .
Mecanismo De Acción
Spermidine dihydrochloride exerts its effects primarily by enhancing autophagy. It regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor, which is associated with nitric oxide synthase and cGMP/PKG pathway activation. This compound also inhibits cytosolic autophagy-related protein acetylation by EP300, thereby increasing acetylation of tubulin .
Comparación Con Compuestos Similares
Spermidine dihydrochloride is similar to other polyamines such as putrescine and spermine. it is unique in its ability to stabilize nucleic acid structures and its role in autophagy induction. Other similar compounds include dipropylamine, methyl-n-amylnitrosamine, norspermidine, and dibutylamine .
Conclusion
This compound is a versatile compound with significant roles in cellular metabolism, autophagy, and the stabilization of nucleic acid structures. Its wide range of applications in scientific research, medicine, and industry highlights its importance and potential for future discoveries.
Propiedades
Fórmula molecular |
C7H21Cl2N3 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H19N3.2ClH/c8-4-1-2-6-10-7-3-5-9;;/h10H,1-9H2;2*1H |
Clave InChI |
DXRZFUNURMHJRL-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCCN)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)

![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)




![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)




